3-Bromo-3'-chloro-4'-methylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-3’-chloro-4’-methylbenzophenone is a chemical compound that belongs to the family of benzophenones . It is commonly used in various fields such as medical research, environmental research, and industrial research.

Molecular Structure Analysis

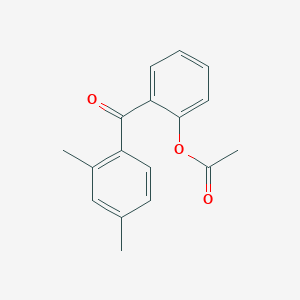

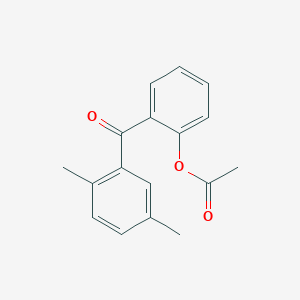

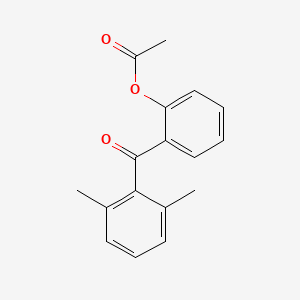

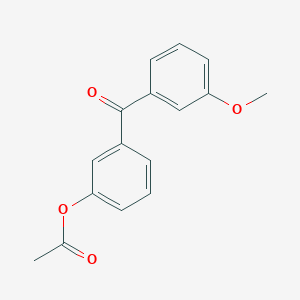

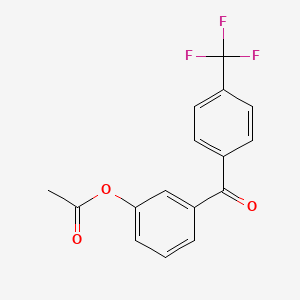

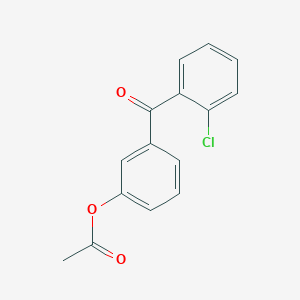

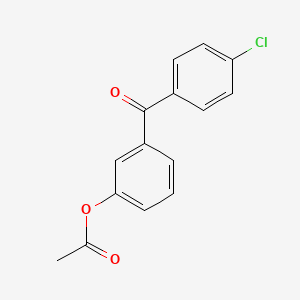

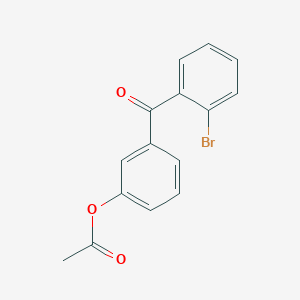

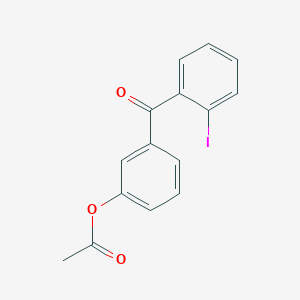

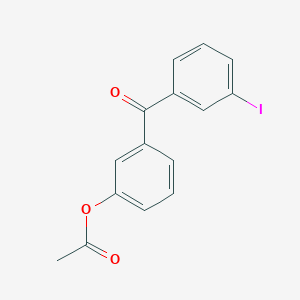

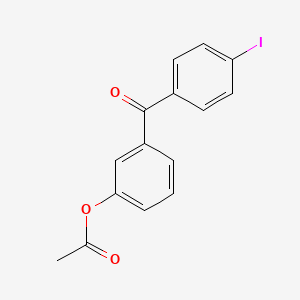

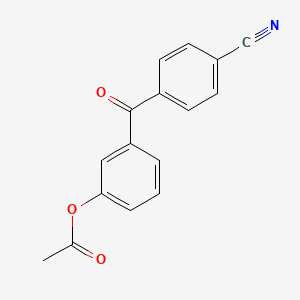

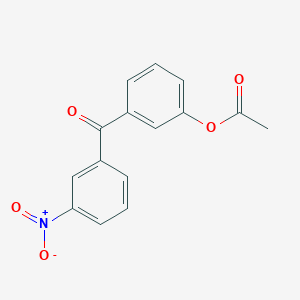

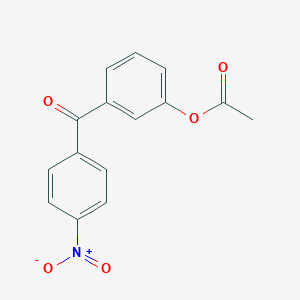

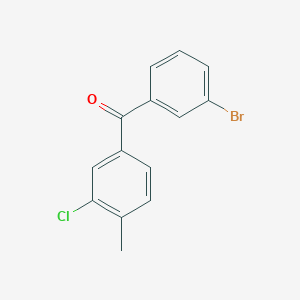

The molecular structure of 3-Bromo-3’-chloro-4’-methylbenzophenone is represented by the linear formula C14H10BrClO . The Inchi Code for this compound is 1S/C14H10BrClO/c1-9-5-6-11(8-13(9)16)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 .Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-3’-chloro-4’-methylbenzophenone is 309.59 .Wissenschaftliche Forschungsanwendungen

Photoreduction Studies

3-Bromo-3’-chloro-4’-methylbenzophenone: is used in photoreduction studies to understand the efficiency of photon-induced reactions. These studies are crucial for developing new photoreactive materials and understanding the kinetics of photochemical processes .

Synthesis of Benzopinacol Derivatives

This compound serves as a precursor in the synthesis of benzopinacol derivatives through photochemical reduction. Benzopinacol derivatives have applications in creating materials with unique optical properties .

Photophysical Property Analysis

Researchers utilize 3-Bromo-3’-chloro-4’-methylbenzophenone to analyze photophysical properties such as phosphorescence and fluorescence. This analysis is vital for the development of new materials for optical sensors and imaging technologies .

Organic Synthesis

In organic synthesis, this compound is employed in Friedel-Crafts acylation reactions. The ability to introduce bromo and chloro substituents makes it a valuable intermediate in the synthesis of complex organic molecules .

Photochemical Reactivity Studies

The compound is used to study photochemical reactivity, which is fundamental in understanding the behavior of molecules under light exposure. This knowledge is applied in designing molecules for solar energy capture and photodynamic therapy .

Material Science

In material science, 3-Bromo-3’-chloro-4’-methylbenzophenone is used to modify the properties of polymers and create new materials with desired characteristics like enhanced durability or specific light absorption capabilities .

Educational Purposes

Lastly, this compound is also used in educational settings, such as university laboratories, to teach students about chemical reactions and synthesis techniques. It provides a hands-on experience for students learning about photochemistry and material synthesis .

Safety and Hazards

Eigenschaften

IUPAC Name |

(3-bromophenyl)-(3-chloro-4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO/c1-9-5-6-11(8-13(9)16)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCQNQIALKPVKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3'-chloro-4'-methylbenzophenone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.